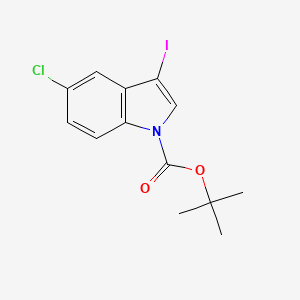

tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate

概要

説明

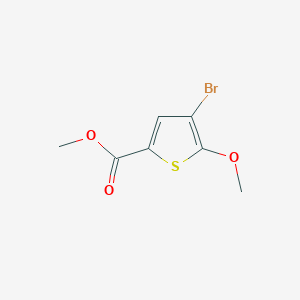

“tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate” is a chemical compound with the CAS Number: 1048039-49-1 . It has a molecular weight of 377.61 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of indole derivatives, such as “this compound”, has been a significant area of research . Indoles are important types of molecules and natural products that play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H13ClINO2/c1-13(2,3)18-12(17)16-7-10(15)9-6-8(14)4-5-11(9)16/h4-7H,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator .科学的研究の応用

Synthesis Applications

Palladium-Catalyzed Annulation : tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate has been utilized in the synthesis of gamma-carboline derivatives through palladium-catalyzed intramolecular annulation. This process yields various gamma-carboline derivatives with additional rings fused across the 4- and 5-positions (Zhang & Larock, 2003).

Synthesis of Indole Ester Compounds : Research demonstrates the synthesis of tert-butyl esters of indole carboxylic acids, including this compound, for use in creating compounds such as benzofuran- and benzothiophene-5-carboxylic acid (Fritsche, Deguara, & Lehr, 2006).

Aerobic Oxidation Catalysis : This compound acts as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols, converting them into corresponding α,β-unsaturated carbonyl compounds (Shen et al., 2012).

Structural and Chemical Analysis

X-Ray Crystallography : The molecular structure of tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate, a related compound, was analyzed using X-ray crystallography, showing planar indole ring systems and specific dihedral angles (Thenmozhi et al., 2009).

Hirshfeld Analysis and DFT Studies : Hirshfeld analysis and Density Functional Theory (DFT) studies were conducted on triazolyl-indole derivatives containing tert-butyl groups, providing insights into molecular interactions and electronic properties (Boraei et al., 2021).

Other Applications

Metathesis Reactions : Utilized in the synthesis of indolo[2,3-a]carbazole core of rebeccamycin and sulfur analog of furostifoline via metathesis reactions (Pelly et al., 2005).

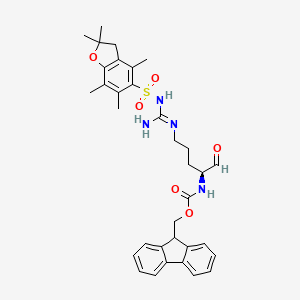

Efflux Pump Inhibition : A derivative, (Z)‐N‐benzylidene‐2‐(tert‐butoxycarbonylamino)‐1‐(5‐iodo‐1H‐indol‐3‐yl)ethanamine oxide, was identified as a potent inhibitor of the Staphylococcus aureus NorA efflux pump (Héquet et al., 2014).

Biosynthesis Intermediate : It serves as a key intermediate in the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, crucial for synthesizing atorvastatin and rosuvastatin (Liu et al., 2018).

Safety and Hazards

将来の方向性

The future directions for the research and application of “tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate” and similar indole derivatives are promising. Given their significant role in cell biology and their potential as biologically active compounds, they are likely to continue to attract attention for the treatment of various disorders .

作用機序

Target of Action

Tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs, playing a main role in cell biology . .

Mode of Action

Indole derivatives are known to interact with various biological targets, leading to a range of effects . The chlorine and iodine atoms in the compound could potentially be exploited in organic synthesis to introduce various functionalities.

Biochemical Pathways

Indole derivatives are known to play a role in various biochemical pathways .

Result of Action

Indole derivatives are known to have various biologically vital properties and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound should be stored in a refrigerator to maintain its stability . .

特性

IUPAC Name |

tert-butyl 5-chloro-3-iodoindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClINO2/c1-13(2,3)18-12(17)16-7-10(15)9-6-8(14)4-5-11(9)16/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXSVMIDWRADFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

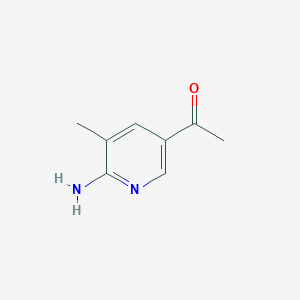

![(3H-Imidazo[4,5-b]pyridin-6-yl)methanol](/img/structure/B6590296.png)

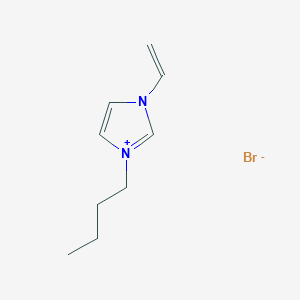

![Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B6590345.png)

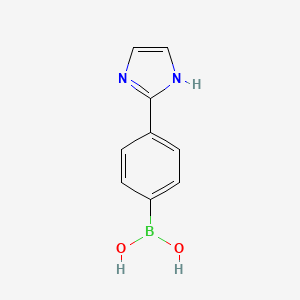

![4,4,9,9-Tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene](/img/structure/B6590386.png)

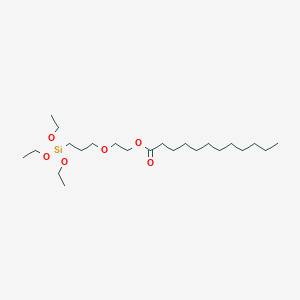

![N-[11-(Triethoxysilyl)undecyloxy]-1,3-disil-2-azolidine](/img/structure/B6590394.png)